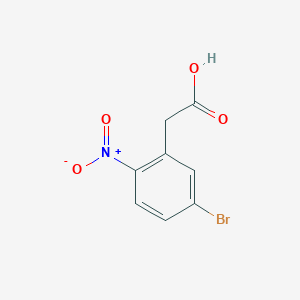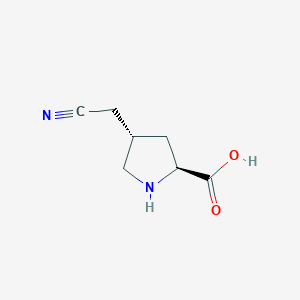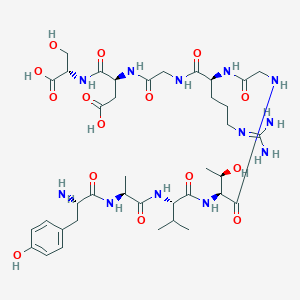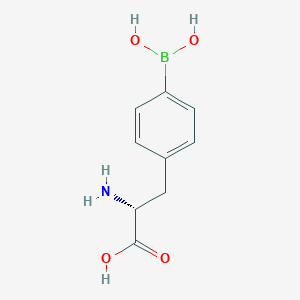![molecular formula C33H35NO9 B056268 10-[3-(Dimethylamino)-4-hydroxy-3,5-dimethyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-(3-methyloxiran-2-yl)oxiran-2-yl]naphtho[2,3-h]chromene-4,7,12-trione CAS No. 119725-31-4](/img/structure/B56268.png)
10-[3-(Dimethylamino)-4-hydroxy-3,5-dimethyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-(3-methyloxiran-2-yl)oxiran-2-yl]naphtho[2,3-h]chromene-4,7,12-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-[3-(Dimethylamino)-4-hydroxy-3,5-dimethyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-(3-methyloxiran-2-yl)oxiran-2-yl]naphtho[2,3-h]chromene-4,7,12-trione is a natural product found in Streptomyces with data available.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
Research has shown that compounds similar to 10-[3-(Dimethylamino)-4-hydroxy-3,5-dimethyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-(3-methyloxiran-2-yl)oxiran-2-yl]naphtho[2,3-h]chromene-4,7,12-trione have been utilized in various chemical synthesis processes. For instance, the reaction of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with amines leads to novel cyclic phosphonic analogues of chromone (Budzisz & Pastuszko, 1999). Similarly, the synthesis of fused chromenones has been reported, showcasing the potential of these compounds in creating new chemical structures (Kaushal P. Patel, 2013).
Potential in Pharmaceutical Applications
The structure of this compound suggests potential pharmaceutical applications, as related structures have been explored in this context. For example, certain naphthoquinone derivatives, similar in structure to the compound , have shown significant antimicrobial activity against bacteria and yeasts (J. G. Tangmouo et al., 2006). This highlights the compound's potential utility in developing new antimicrobial agents.
Advanced Material Science Applications
Compounds with a similar structure have been utilized in advanced material science. For example, chromene chromium carbene complexes have been used in the synthesis of naphthopyran and naphthopyrandione units, which are components in photochromic materials and biologically active natural products (Manish Rawat, V. Prutyanov, & W. Wulff, 2006). This indicates the compound's potential role in the development of new materials with specialized properties.
Propiedades
Número CAS |
119725-31-4 |
|---|---|
Nombre del producto |
10-[3-(Dimethylamino)-4-hydroxy-3,5-dimethyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-(3-methyloxiran-2-yl)oxiran-2-yl]naphtho[2,3-h]chromene-4,7,12-trione |
Fórmula molecular |
C33H35NO9 |
Peso molecular |
589.6 g/mol |
Nombre IUPAC |
10-[3-(dimethylamino)-4-hydroxy-3,5-dimethyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-(3-methyloxiran-2-yl)oxiran-2-yl]naphtho[2,3-h]chromene-4,7,12-trione |
InChI |
InChI=1S/C33H35NO9/c1-13-10-18-23(28-21(13)19(35)11-20(42-28)33(5)31(43-33)27-15(3)41-27)26(38)22-16(24(18)36)8-9-17(25(22)37)30-32(4,34(6)7)29(39)14(2)12-40-30/h8-11,14-15,27,29-31,37,39H,12H2,1-7H3 |
Clave InChI |
AQBUFJBHZGRZRV-UHFFFAOYSA-N |
SMILES |
CC1COC(C(C1O)(C)N(C)C)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C5=C(C(=C4)C)C(=O)C=C(O5)C6(C(O6)C7C(O7)C)C)O |
SMILES canónico |
CC1COC(C(C1O)(C)N(C)C)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C5=C(C(=C4)C)C(=O)C=C(O5)C6(C(O6)C7C(O7)C)C)O |
Sinónimos |
ankinomycin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[[2-[[18-Hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]methyl]-2-methyl-1,3-dithiolan-4-yl]methyl]-N-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexyl]butanediamide](/img/structure/B56190.png)
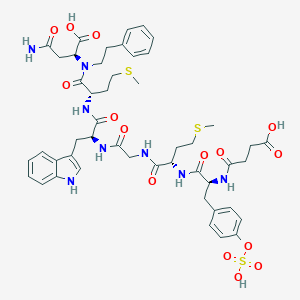
![2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene](/img/structure/B56194.png)
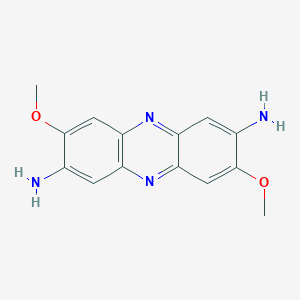
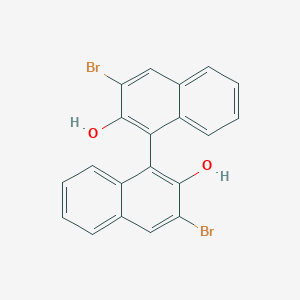
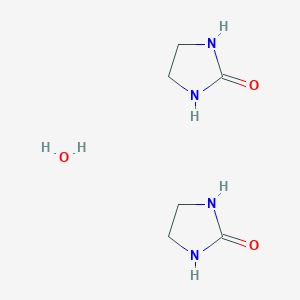
![2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one](/img/structure/B56208.png)
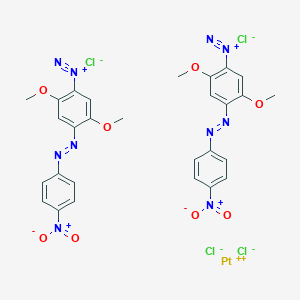
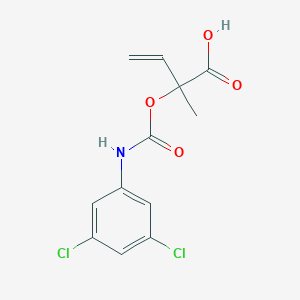
![[(6S,7S,13S,17S)-6-[(6S,7S,13S,17S)-17-acetyloxy-13-methyl-3-oxo-7-prop-2-enyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]-13-methyl-3-oxo-7-prop-2-enyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B56212.png)
